![molecular formula C9H5NS B1498709 1-Ethynyl-3-isothiocyanatobenzene CAS No. 244246-95-5](/img/structure/B1498709.png)
1-Ethynyl-3-isothiocyanatobenzene
Overview
Description
1-Ethynyl-3-isothiocyanatobenzene is an organic compound with the chemical formula C9H5NS . It is one of the numerous organic compounds that are part of American Elements’ comprehensive catalog of life science products . This compound is used in various scientific research applications due to its unique properties, making it ideal for studying molecular interactions and developing advanced materials for nanotechnology and drug discovery.
Molecular Structure Analysis
The molecular structure of 1-Ethynyl-3-isothiocyanatobenzene consists of 9 carbon atoms, 5 hydrogen atoms, and 1 sulfur atom . The InChI string representation of the molecule isInChI=1S/C9H5NS/c1-2-8-4-3-5-9(6-8)10-7-11/h1,3-6H
. Physical And Chemical Properties Analysis
1-Ethynyl-3-isothiocyanatobenzene has a molecular weight of 159.21 g/mol . It has a topological polar surface area of 44.4 Ų and a complexity of 211 . The compound has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds .Scientific Research Applications
Host–Guest Interactions
1-Ethynyl-3-isothiocyanatobenzene demonstrates unexpected host–guest interactions in crystalline states. Schmittel et al. (2001) found that 1,2-bis(3-hydroxyphenylethynyl)benzene, derived from 1-ethynyl-3-hydroxybenzene, forms a 'screw'-type arrangement with phenolic hydroxyl groups. This structure creates tetrahedral cavities filled with water molecules, leading to a novel host–guest complex (Schmittel, Morbach, Engelen, & Panthöfer, 2001).
Cyclocarbonylation Reactions
Datta and Liu (2005) explored the cyclocarbonylation of 1-ethynyl-2-allenylbenzenes to 1H-cyclopenta[a]inden-2-ones using molybdenum carbonyl reagents. They reported that Mo(CO)3(CH3CN)3 is particularly efficient in this process, yielding desired bicyclic ketones up to 87–93% (Datta & Liu, 2005).
Ion-Pi Interactions
Lucas et al. (2009) conducted a theoretical study on the substituent effect of the ethynyl group on ion-pi interactions in 1,3,5-triethynylbenzene systems. Their findings revealed that the ethynyl group, acting as an electron-withdrawing group, favors anion-pi interaction while having minimal influence on cation-pi interaction (Lucas, Quiñonero, Frontera, & Deyà, 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-ethynyl-3-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS/c1-2-8-4-3-5-9(6-8)10-7-11/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXYLBBUTLNTBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654147 | |
Record name | 1-Ethynyl-3-isothiocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-3-isothiocyanatobenzene | |
CAS RN |
244246-95-5 | |
Record name | 1-Ethynyl-3-isothiocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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